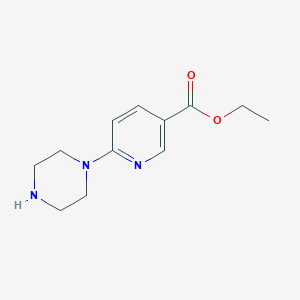

Ethyl 6-(piperazin-1-yl)nicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-piperazin-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-17-12(16)10-3-4-11(14-9-10)15-7-5-13-6-8-15/h3-4,9,13H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCQVTYZNLAJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566600 | |

| Record name | Ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132521-78-9 | |

| Record name | Ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 6 Piperazin 1 Yl Nicotinate and Analogous Compounds

Synthetic Routes to the Nicotinate (B505614) Backbone

The construction of the fundamental ethyl nicotinate framework can be achieved through several synthetic strategies, primarily involving the modification of pyridine (B92270) precursors or the direct esterification of nicotinic acid.

Alkylation and Oxidation Approaches

A common industrial method for producing the nicotinic acid backbone involves the oxidation of 3-methylpyridine (B133936) (3-picoline). This process can be carried out using various oxidizing agents, including potassium dichromate, to yield nicotinic acid with high conversion and selectivity. The resulting nicotinic acid can then be esterified to produce ethyl nicotinate. One patented method describes the esterification of nicotinic acid with absolute ethanol (B145695) in the presence of a solid acid catalyst, HND230, in toluene. This process involves stirring the reaction mixture at 50-65°C for 3-6 hours, followed by reflux to remove water, yielding ethyl nicotinate in high purity (99.5%) and yield (97.2%).

Another approach involves the oxidative ammonolysis of 3-methylpyridine to produce nicotinamide (B372718), which can then be hydrolyzed to nicotinic acid. While this is considered a green process with water as the only by-product, it is primarily geared towards nicotinamide production.

Strategies for Incorporating the Piperazine (B1678402) Ring

With the nicotinate backbone in hand, particularly in its halogenated form, the next crucial step is the introduction of the piperazine ring. This is typically achieved through nucleophilic substitution or, in some cases, reductive amination pathways.

Nucleophilic Substitution Reactions for Piperazine Attachment

The most direct method for synthesizing ethyl 6-(piperazin-1-yl)nicotinate is the nucleophilic aromatic substitution (SNAr) reaction between ethyl 6-chloronicotinate and piperazine. In this reaction, the nitrogen atom of the piperazine acts as a nucleophile, displacing the chlorine atom on the pyridine ring. To avoid double addition of the nicotinate to the piperazine, an excess of piperazine is often used. This reaction is a common and efficient method for forming the C-N bond between the pyridine and piperazine rings. To facilitate more complex syntheses and control reactivity, a protected form of piperazine, such as N-Boc-piperazine, can be used in the nucleophilic substitution reaction. The Boc (tert-butyloxycarbonyl) protecting group can be subsequently removed under acidic conditions to yield the free secondary amine of the piperazine ring, which is then available for further functionalization.

Reductive Amination Pathways for Piperazine Integration

While less commonly described for this specific synthesis, reductive amination represents an alternative strategy for forming C-N bonds and could potentially be applied to create piperazine-containing nicotinates. This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. In the context of the nicotinate scaffold, this could involve a precursor with a suitable carbonyl functionality that could react with a piperazine derivative. For instance, a tandem reductive amination-transamidation-cyclization reaction has been employed to produce substituted piperazin-2-ones, showcasing the utility of reductive amination in constructing piperazine-containing heterocycles. However, for the direct synthesis of this compound, nucleophilic substitution on a halogenated precursor is the more prevalent and straightforward approach.

Advanced Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold, with its reactive secondary amine on the piperazine ring and the ester functionality, is a versatile platform for the synthesis of a wide array of derivatives. These modifications are crucial for exploring the structure-activity relationships of these compounds in various contexts.

A primary site for derivatization is the secondary amine of the piperazine ring. This nitrogen can readily undergo N-alkylation or N-arylation reactions. For instance, reaction with various alkyl halides or aryl halides can introduce a wide range of substituents at this position.

Furthermore, the secondary amine is readily acylated or sulfonylated to form amide and sulfonamide derivatives, respectively. The reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) allows for the introduction of diverse functional groups. For example, a series of novel 6-(piperazin-1-yl)phenanthridine amide and sulfonamide analogues have been synthesized and shown to exhibit potent antimycobacterial activity. Similarly, novel 6-(piperazin-1-yl)-harmine amide derivatives have been synthesized and evaluated for their antifungal activity.

The ethyl ester group of the nicotinate can also be a site for modification. Hydrolysis of the ester under basic or acidic conditions yields the corresponding carboxylic acid, 6-(piperazin-1-yl)nicotinic acid. This carboxylic acid can then be coupled with various amines to generate a new set of amide derivatives, further expanding the chemical diversity of the scaffold.

Finally, while less common, modifications to the pyridine ring itself are also possible, although these reactions can be more challenging due to the electronic nature of the ring system. Cross-coupling reactions could potentially be employed to introduce new substituents at other positions on the pyridine ring, provided a suitable handle (e.g., a halogen) is present.

Modifications at the Piperazine Nitrogen Atom

The secondary amine of the piperazine moiety in this compound serves as a versatile handle for introducing a wide array of substituents, significantly influencing the molecule's physicochemical and pharmacological profile. nih.gov The primary synthetic strategies to functionalize this N-4 position include N-alkylation and N-arylation. mdpi.com

N-Alkylation is commonly achieved through several methods:

Nucleophilic Substitution: This involves reacting the piperazine nitrogen with alkyl halides or sulfonates. mdpi.com This is a straightforward and widely used method for introducing simple alkyl chains as well as more complex moieties.

Reductive Amination: This two-step or one-pot process involves the condensation of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced, often using reagents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to yield the N-alkylated product. mdpi.comnih.gov

Reduction of Carboxamides: N-acyl piperazines can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding N-alkyl derivatives. mdpi.comnih.gov

N-Arylation methods are employed to attach aryl or heteroaryl groups, which often requires catalytic systems due to the lower reactivity of aryl halides compared to alkyl halides. Key methods include:

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become a robust and general method for forming C-N bonds between the piperazine and aryl halides or triflates. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr): This reaction is effective when the aryl ring to be attached is activated by electron-withdrawing groups. mdpi.comnih.gov For instance, reacting the piperazine with an electron-deficient heteroaromatic halide, such as a chloropyrimidine, can proceed efficiently. nih.gov

Nickel-Mediated Arylation: Nickel-based catalysts, for example, in combination with a 2,2′-bipyridine ligand, have been shown to selectively catalyze the mono-arylation of piperazine with aryl chlorides. researchgate.net

Beyond direct alkylation and arylation, the piperazine nitrogen can be functionalized with a variety of connectors, including the formation of amides, sulfonamides, carbamates, and ureas, to link to other chemical moieties. nih.gov

| Substituent Type | Synthetic Method | Reagents/Catalysts | Reference |

|---|---|---|---|

| N-Alkyl | Reductive Amination | Aldehyde/Ketone, Sodium Triacetoxyborohydride | mdpi.com |

| N-Alkyl | Nucleophilic Substitution | Alkyl Halide (e.g., R-Br, R-Cl) | mdpi.com |

| N-Aryl | Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP) | nih.govnih.gov |

| N-Heteroaryl | Nucleophilic Aromatic Substitution (SNAr) | Electron-Deficient Heteroaryl Halide (e.g., 2-chloropyrimidine) | nih.gov |

| N-Aryl | Nickel-Mediated Arylation | Aryl Chloride, Ni(0)/2,2′-bipyridine | researchgate.net |

| N-Acyl | Acylation | Activated Carboxylic Acid/Acyl Chloride | mdpi.comnih.gov |

Structural Variations of the Ester Linker and Amide Substituents

The ethyl ester group at the C-3 position of the pyridine ring is a common site for structural modification. A primary motivation for altering this group is to improve metabolic stability, as esters can be susceptible to hydrolysis by esterase enzymes in vivo. nih.gov This is often achieved through bioisosteric replacement, a strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to enhance desired characteristics without significantly altering the biological activity. drughunter.comcambridgemedchemconsulting.com

Common bioisosteres for the ester functionality include various five-membered heterocycles that mimic the size, shape, and hydrogen-bonding capabilities of the ester group. cambridgemedchemconsulting.com For example, 5-alkyl-1,3-oxazoles have been successfully used to replace ethyl ester functionalities, leading to compounds with retained potency and, in some cases, lower clearance. nih.gov Other heterocycles such as oxadiazoles (B1248032) and triazoles are also frequently employed as ester and amide bioisosteres. drughunter.comcambridgemedchemconsulting.com

Another major structural variation involves the conversion of the ester to an amide. The synthesis of amide analogs typically begins with the hydrolysis of the ethyl ester to the corresponding carboxylic acid (6-(piperazin-1-yl)nicotinic acid). This acid can then be coupled with a diverse range of primary or secondary amines using standard peptide coupling reagents (e.g., DCC, HOBT) or after conversion to a more reactive species like an acyl chloride. grafiati.comnih.gov This approach allows for the introduction of a wide variety of substituents via the amine component, enabling extensive structure-activity relationship (SAR) studies. nih.gov The replacement of the ester with an amide can alter the compound's hydrogen bonding capacity, polarity, and conformational flexibility.

| Original Group | Modification | Examples of New Group/Substituent | Rationale/Effect | Reference |

|---|---|---|---|---|

| Ethyl Ester | Bioisosteric Replacement | 5-Alkyl-1,3-oxazole | Improve metabolic stability against hydrolysis | nih.gov |

| Ethyl Ester | Bioisosteric Replacement | 1,3,4-Oxadiazole | Mimic H-bonding, enhance metabolic stability | cambridgemedchemconsulting.com |

| Ethyl Ester | Bioisosteric Replacement | 1,2,3-Triazole | Resistant to hydrolysis and oxidation | cambridgemedchemconsulting.com |

| Ethyl Ester | Conversion to Amide | N-Alkyl Amide, N-Aryl Amide | Modify H-bonding, polarity, and introduce new substituents | grafiati.comnih.gov |

Regioselective Functionalization of the Pyridine Moiety

Functionalization of the pyridine ring itself offers another avenue for creating structural diversity. The electronic nature of the pyridine ring, being a π-deficient heterocycle, governs its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (EAS): Pyridine is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration, halogenation), the pyridine nitrogen is protonated, which further deactivates the ring. rsc.org If a reaction does occur, substitution is directed to the C-3 and C-5 positions. For a 6-substituted pyridine like this compound, electrophilic attack would be expected to occur primarily at the C-5 position.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. nih.gov The synthesis of the parent compound itself relies on this reactivity, with piperazine displacing a leaving group (like chloride) at the C-6 position of an ethyl nicotinate precursor. mdpi.comnih.gov Further nucleophilic substitution on the this compound ring is less straightforward unless an additional activating group and leaving group are present.

C-H Functionalization: Modern synthetic methods provide powerful tools for the direct functionalization of C-H bonds, bypassing the traditional need for pre-installed leaving groups. mdpi.com Photoredox catalysis, for example, can be used for the direct C–H arylation, vinylation, or heteroarylation of N-heterocycles. mdpi.comencyclopedia.pub These methods can generate radical intermediates that enable substitution at positions not easily accessible through classical ionic pathways. For instance, methods developed for the α-C–H heteroarylation of piperazines could potentially be adapted for the functionalization of the pyridine ring under specific catalytic conditions. encyclopedia.pub

The regioselectivity of these reactions is a critical consideration, allowing for the precise placement of substituents to probe interactions with biological targets.

Introduction of Optically Active Moieties for Stereochemical Studies

Introducing stereocenters into the structure of this compound analogs is essential for studying the stereochemical requirements of their biological targets. Chirality can be introduced through several strategic approaches.

One common method is to utilize a chiral building block during the synthesis. For example, instead of using piperazine itself, a commercially available or synthetically prepared chiral piperazine derivative, such as (R)- or (S)-2-methylpiperazine, can be used in the initial nucleophilic substitution reaction. nih.gov This incorporates a stereocenter directly onto the piperazine ring, allowing for the synthesis of enantiomerically pure or enriched final compounds.

Another strategy involves the asymmetric functionalization of the pre-formed piperazine ring. Asymmetric lithiation of an N-Boc protected piperazine, using a chiral ligand like (-)-sparteine, followed by quenching with an electrophile, can install a substituent at the C-2 position with high stereocontrol. researchgate.net

Alternatively, a chiral moiety can be appended to the N-4 nitrogen of the piperazine ring. This can be achieved by reacting the piperazine with a chiral carboxylic acid to form a diastereomeric amide, or through reductive amination with a chiral aldehyde or ketone. This approach places the stereocenter on a substituent attached to the core scaffold. These chiral analogs are invaluable for investigating whether a biological receptor or enzyme exhibits stereoselectivity, which is a critical aspect of drug design and optimization. nih.gov

| Strategy | Methodology | Example | Reference |

|---|---|---|---|

| Use of Chiral Building Blocks | SNAr with a chiral piperazine | Reacting ethyl 6-chloronicotinate with (S)-2-methylpiperazine | nih.gov |

| Asymmetric C-H Functionalization | Asymmetric lithiation-trapping | Deprotonation of N-Boc piperazine with s-BuLi/(-)-sparteine followed by electrophile addition | researchgate.net |

| Attachment of Chiral Auxiliary | Amide coupling | Coupling the core structure with an enantiopure carboxylic acid | nih.gov |

| Attachment of Chiral Auxiliary | Reductive Amination | Reaction with a chiral aldehyde or ketone | mdpi.com |

Structure Activity Relationship Sar Investigations of Ethyl 6 Piperazin 1 Yl Nicotinate Analogs

Impact of Substituent Variation on Biological Potency and Selectivity

The potency and selectivity of ethyl 6-(piperazin-1-yl)nicotinate analogs are highly sensitive to substitutions on both the piperazine (B1678402) and nicotinate (B505614) rings.

Effect of Piperazine N-Substitutions on Receptor Affinity

Substitutions at the N-4 position of the piperazine ring play a critical role in determining receptor affinity and functional activity.

N-Alkyl and N-Aryl Substitutions: The nature of the substituent on the piperazine nitrogen can significantly impact receptor binding. For instance, in the development of P2Y12 receptor antagonists, replacing a urea (B33335) functionality with a sulfonylurea group at this position led to increased affinity. researchgate.net Similarly, modifications involving N-aryl and N-acyl groups on a piperazine core have been explored to develop positive allosteric modulators for the mGlu5 receptor. nih.gov In some cases, the introduction of more basic heterocycles like piperazine can be detrimental to activity. nih.gov

Impact on Potency: Studies on related quinazolin-4(3H)-one derivatives showed that substitutions at the N-3 position of the quinazolinone, which is structurally analogous to the piperazine N-substitution, are important for biological activity. acs.org The introduction of certain alkyl or aromatic groups can either enhance or diminish the inhibitory efficacy of the compounds. acs.org

Role in Hybrid Molecules: In hybrid molecules targeting dopamine (B1211576) D2 and D3 receptors, the piperazine fragment has been shown to uniquely contribute to enhancing the affinity compared to the parent compounds. nih.gov

Table 1: Effect of Piperazine N-Substitutions on Receptor Affinity

| Base Scaffold | Substitution at Piperazine Nitrogen | Target Receptor | Effect on Affinity/Activity | Reference |

| Piperazinyl Urea | Sulfonylurea | P2Y12 | Increased affinity | researchgate.net |

| Piperazine Core | N-aryl and N-acyl groups | mGlu5 | Modulated activity | nih.gov |

| Quinazolin-4(3H)-one | Alkyl and Aromatic Substitutions | Toxoplasma gondii | Varied inhibitory efficacy | acs.org |

| Octahydrobenzo[g]quinoline | Piperazine Fragment | Dopamine D2/D3 | Enhanced affinity | nih.gov |

Role of Nicotinate Ring Substituents (e.g., at C3, C5, C2, C6) in Modulating Activity

Modifications to the nicotinate ring are crucial for fine-tuning the biological activity of these compounds.

Substitutions at C5: In the context of P2Y12 receptor antagonists, the introduction of a cyano group at the C5 position of the nicotinate ring has been a key feature in potent compounds like AZD1283. nih.gov

Substitutions at C2: A methyl group at the C2 position is another common feature in potent P2Y12 antagonists. nih.gov

Substitutions at C6: The point of attachment of the piperazine ring, the C6 position, is a critical determinant of activity. Variations at this position, such as replacing the piperazine with other nitrogen-containing heterocycles like 3-aminoazetidine, have led to significant improvements in affinity and metabolic stability. researchgate.net

General Nicotinate Modifications: Ring-opening of a related quinolinone structure to a methyl nicotinate ester resulted in a switch to antagonist activity, highlighting the importance of the intact ring system for positive allosteric modulation in that particular series. nih.gov

Table 2: Role of Nicotinate Ring Substituents in Modulating Activity

| Position on Nicotinate Ring | Substituent | Target/Compound Series | Effect on Activity | Reference |

| C5 | Cyano group | P2Y12 Antagonists (e.g., AZD1283) | Potent antagonism | nih.gov |

| C2 | Methyl group | P2Y12 Antagonists (e.g., AZD1283) | Potent antagonism | nih.gov |

| C6 | 3-Aminoazetidine (replacing piperazine) | P2Y12 Antagonists | Improved affinity and stability | researchgate.net |

| General | Ring-opening to methyl nicotinate ester | mGlu5 Modulators | Switch to antagonist activity | nih.gov |

Influence of Alkyl and Aryl Group Modifications on Compound Activity Profiles

The introduction and modification of alkyl and aryl groups at various positions on the this compound scaffold have profound effects on the activity profiles of the resulting analogs.

Aryl Substituents: In the development of P2Y12 antagonists, shifting from a 5-chlorothienyl to a benzyl (B1604629) sulfonamide significantly increased potency. researchgate.net This highlights the importance of the specific aryl group in the substituent attached to the piperazine ring.

Alkyl Substituents: The nature of N-alkyl substitution on related heterocyclic systems can influence activity, with some studies showing that groups larger than n-propyl can lead to inactivity, suggesting the presence of a small alkyl-binding pocket in the receptor. nih.gov

Conformational Analysis and Ligand-Receptor Interaction Insights

Understanding the three-dimensional structure of these molecules and their interactions with their biological targets is key to rational drug design.

Significance of Piperazine Ring Conformation in Molecular Recognition

The conformation of the piperazine ring is a critical factor in how these ligands are recognized by their receptors. The piperazine ring can adopt different conformations, such as chair or boat forms, which can influence the orientation of its substituents and its ability to fit into a binding pocket. The specific conformation adopted upon binding can be crucial for establishing key interactions with the receptor. mdpi.com

Elucidation of Key Hydrogen Bonding and Non-Covalent Interactions

The binding of this compound analogs to their receptors is governed by a network of hydrogen bonds and other non-covalent interactions.

Hydrogen Bonding: The nitrogen atoms of the piperazine ring and the oxygen atoms of the nicotinate ester can act as hydrogen bond acceptors, while N-H groups on the piperazine can be hydrogen bond donors. nih.gov These interactions are often crucial for anchoring the ligand in the binding site. For example, in a copper complex of a related quinolone, a network of O—H⋯O and N—H⋯O hydrogen bonds helps to establish the crystal structure. nih.gov

Biological Activity Profiling: Preclinical in Vitro Studies

Receptor Binding and Modulation Assays

Derivatives of Ethyl 6-(piperazin-1-yl)nicotinate have been identified as potent antagonists of the P2Y12 receptor, a key player in platelet aggregation. Structure-activity relationship (SAR) studies on a series of ethyl 6-aminonicotinate acyl sulfonamides demonstrated that these compounds can effectively inhibit the P2Y12 receptor.

Research efforts focused on optimizing a known P2Y12 antagonist, which featured the ethyl nicotinate (B505614) scaffold, led to the discovery of novel bicyclic pyridine (B92270) derivatives. These compounds showed significant metabolic stability and potent inhibition of platelet aggregation in in vitro tests. One notable derivative, compound 58l, which builds upon the ethyl nicotinate core, displayed powerful antiplatelet effects. researchgate.netamazonaws.com Another study detailed the synthesis and SAR of ethyl 6-aminonicotinate acyl sulfonamides, highlighting that shifting from 5-chlorothienyl to benzyl (B1604629) sulfonamides markedly increased potency in platelet aggregation assays. nih.gov A specific analog, AZD1283, which contains the core structure, was progressed to clinical trials based on its strong performance in preclinical models, including potent inhibition of ADP-induced platelet aggregation. nih.govnih.gov

Table 1: In Vitro P2Y12 Receptor Antagonist Activity

| Compound Class | Assay | Finding |

|---|---|---|

| Bicyclic pyridine derivatives (based on ethyl nicotinate scaffold) | Platelet Aggregation Assay | Potent inhibition of platelet aggregation. researchgate.netamazonaws.com |

| Ethyl 6-aminonicotinate acyl sulfonamides | Residual Platelet Count Assay | Significantly increased potency with benzyl sulfonamide substitution. nih.gov |

This table summarizes the in vitro findings on P2Y12 receptor antagonism by derivatives related to this compound.

While numerous studies have investigated the affinity of various piperazine-containing compounds for dopamine (B1211576) D2 and D3 receptors, specific in vitro binding data for this compound were not identified in the reviewed literature. Research in this area has often focused on more complex N-arylpiperazine structures designed to achieve high affinity and selectivity for the D3 receptor over the D2 receptor. These studies confirm the importance of the piperazine (B1678402) moiety for D2/D3 receptor interaction, but direct evidence for the binding profile of this compound is not available.

The interaction between this compound and nicotinic acetylcholine (B1216132) receptors (nAChRs) has not been specifically characterized in the reviewed preclinical in vitro studies. The scientific literature contains extensive research on various ligands for nAChR subtypes, but data detailing the binding affinity or modulatory effects of this particular compound are absent.

There is no direct evidence from the surveyed scientific literature to suggest that this compound has been evaluated for modulatory effects on the metabotropic glutamate (B1630785) receptor 5 (mGlu5). While other compounds containing piperazine structures have been explored as mGlu5 modulators, the specific activity of this compound at this receptor remains uncharacterized.

Enzyme Inhibition and Modulatory Activities

The HIV-1 reverse transcriptase (RT) enzyme, with its dual DNA polymerase and ribonuclease H (RNase H) functions, is a critical target for antiviral therapies. In the search for novel HIV-1 inhibitors, derivatives of nicotinic acid have been investigated for their ability to target the RNase H function.

A study exploring a series of compounds developed from a 2-amino-6-(trifluoromethyl)nicotinic acid scaffold tested their effects on HIV-1 RT-associated RNase H activity. Within this series, an ethyl nicotinate derivative, identified as compound 9, demonstrated promising inhibitory activity against the RNase H function, with a reported IC50 value of 24 µM. researchgate.net This finding suggests that the ethyl nicotinate structure can serve as a basis for developing inhibitors targeting this essential viral enzyme.

Table 2: In Vitro HIV-1 RT RNase H Inhibition

| Compound | Target Enzyme | IC50 |

|---|

This table presents the in vitro inhibitory activity of an ethyl nicotinate derivative against the RNase H function of HIV-1 Reverse Transcriptase.

Diverse Biological Activity (Mechanistic Investigation)

Derivatives incorporating the piperazinyl-nicotinate structure have demonstrated significant antimicrobial activity. nih.govresearchgate.netwisdomlib.org A study on a series of N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates showed moderate to significant antibacterial effects against both Gram-negative and Gram-positive bacteria. nih.govresearchgate.net

The minimum inhibitory concentration (MIC) values for these compounds were determined against several bacterial strains. For Gram-negative bacteria, MIC values ranged from 0.17 to 0.37 µg/mL against S. dysenteriae and 0.19 to 0.37 µg/mL against E. coli. nih.govresearchgate.net The activity against Gram-positive bacteria was slightly lower, with MIC values ranging from 1.9 to 3.5 µg/mL against S. aureus and 2.0 to 3.1 µg/mL against B. subtilis. nih.govresearchgate.net These findings indicate that the combination of a nicotinoyl group with a piperazine-containing scaffold can produce potent antibacterial agents. nih.govresearchgate.net

| Bacterial Strain | Gram Type | Reported MIC Range (µg/mL) for N-nicotinoyl Norfloxacin Esters |

|---|---|---|

| Escherichia coli | Negative | 0.19 - 0.37 |

| Shigella dysenteriae | Negative | 0.17 - 0.37 |

| Staphylococcus aureus | Positive | 1.9 - 3.5 |

| Bacillus subtilis | Positive | 2.0 - 3.1 |

The piperazine moiety is a common structural feature in compounds with antiparasitic properties. While direct evidence for the activity of this compound against protozoa like Toxoplasma gondii is not extensively documented, related scaffolds show promising activity against other parasites. wellcomeopenresearch.orgnih.gov

For instance, research has identified the 6-(piperazin-1-yl)-1,3,5-triazine core as a chemical scaffold with broad anti-schistosomal activities. wellcomeopenresearch.orgnih.gov These compounds were effective against multiple life-cycle stages of Schistosoma mansoni, the parasite responsible for schistosomiasis. wellcomeopenresearch.org The structural similarity, specifically the "6-(piperazin-1-yl)" substitution on a nitrogen-containing heterocyclic ring, suggests that the this compound framework could be a valuable starting point for the development of novel antiparasitic agents. However, further investigation is required to establish its efficacy against parasites such as Toxoplasma gondii. nih.govfrontiersin.org

| Related Scaffold | Target Parasite | Observed Activity |

|---|---|---|

| 6-(piperazin-1-yl)-1,3,5-triazine | Schistosoma mansoni | Activity against miracidia, schistosomula, and adult worm stages |

Piperazine derivatives have been investigated for their potential to act as antioxidants by scavenging free radicals. nih.govnih.gov Oxidative stress from reactive oxygen species (ROS) is implicated in numerous pathological conditions, making antioxidants a subject of considerable research interest. mdpi.com Various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, are used to evaluate this potential. nih.gov

Studies on different series of arylpiperazine derivatives have shown significant free radical scavenging activity. nih.govnih.gov For example, certain xanthine-containing arylpiperazine derivatives demonstrated potent activity, with some compounds showing higher efficacy in the ABTS assay than the standard antioxidant Butylated hydroxytoluene (BHT). nih.gov Furthermore, a compound containing both a pyridine and a nicotinate moiety, 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate, has shown retinoprotective effects, which may be linked to antioxidant and microcirculation-improving properties. mdpi.com This collective evidence suggests that the chemical structure of this compound is conducive to potential antioxidant activity.

| Compound Derivative Class | Assay | Example IC₅₀ (μM) |

|---|---|---|

| Arylpiperazine derivatives with xanthine (B1682287) moiety | DPPH Radical Scavenging | 189.42 |

| ABTS Radical Scavenging | 3.45 |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Geometrical and Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and, consequently, the molecule's geometry, energy, and other electronic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov For compounds like Ethyl 6-(piperazin-1-yl)nicotinate, DFT calculations are used to determine the most stable three-dimensional conformation by optimizing the molecular geometry to a minimum energy state.

Key parameters derived from DFT studies include:

Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. The absence of imaginary frequencies in vibrational analysis confirms that the optimized structure represents a true energy minimum. jksus.org

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. These sites are crucial for predicting intermolecular interactions, particularly hydrogen bonding. jksus.org

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and softness are calculated to quantify the molecule's reactive nature.

| Parameter | Significance in Molecular Analysis |

|---|---|

| Total Energy | Indicates the stability of the molecular conformation. |

| HOMO-LUMO Gap | Reflects the chemical reactivity and stability; a larger gap implies lower reactivity. |

| Dipole Moment | Measures the polarity of the molecule, which influences its solubility and interactions with polar targets. jksus.org |

| Mulliken Atomic Charges | Provides the charge distribution on each atom, helping to identify reactive sites. |

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less expensive alternative to DFT. nih.gov These methods simplify the Hartree-Fock equations by using parameters derived from experimental data to approximate certain integrals. ucsb.eduwikipedia.org

While not as accurate as DFT, AM1 and PM3 are significantly faster, making them suitable for:

Rapid Geometry Optimization: Quickly generating an initial low-energy conformation of large molecules or for screening large numbers of compounds.

Calculation of Molecular Properties: Estimating properties like heats of formation, dipole moments, and ionization potentials for a wide range of molecules. scispace.com

Initial conformational analysis: Exploring the potential energy surface of a molecule to identify various stable conformers before subjecting them to higher-level DFT calculations.

The PM3 method is a reparameterization of AM1, often providing slightly better accuracy for thermochemical predictions due to its different parameterization strategy, which relies more heavily on reproducing a large set of molecular properties. ucsb.edu

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is crucial for predicting the binding affinity and interaction patterns of potential drug candidates like this compound.

The P2Y12 receptor is a key target for antiplatelet agents. A range of piperazinyl- and piperidinyl-pyridine derivatives have been studied as P2Y12 antagonists. nih.gov Docking studies involving these analogs help to elucidate the binding modes within the receptor's active site. For a molecule like this compound, docking simulations would predict how its piperazine (B1678402) and nicotinate (B505614) moieties fit into the P2Y12 binding pocket. These studies identify key amino acid residues that form hydrogen bonds, salt bridges, or hydrophobic interactions, providing a rational basis for the molecule's potential antagonist activity. nih.gov

Molecular docking is widely used to screen compounds for their potential to inhibit enzymes involved in disease.

Tyrosinase: This copper-containing enzyme is a key target for inhibitors aimed at treating hyperpigmentation. researchgate.netmdpi.com Docking studies of piperazine derivatives have shown that the piperazine ring can orient the molecule within the active site, allowing other functional groups to interact with key residues or chelate the copper ions. nih.gov Simulations would predict the binding energy and specific interactions of this compound with tyrosinase, assessing its potential as an inhibitor. researchgate.net

SARS-CoV-2 Main Protease (Mpro or 3CLpro): This viral enzyme is essential for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral drugs. dovepress.com The active site of Mpro features a Cys-His catalytic dyad. dovepress.com Docking studies have been used to identify novel piperazine-based compounds as potential inhibitors. nih.gov For this compound, docking would evaluate its ability to fit into the substrate-binding cleft and form hydrogen bonds with key residues such as His41, Gly143, and Cys145, thereby predicting its potential to inhibit viral replication. nih.gov

| Enzyme Target | Key Active Site Features | Predicted Interactions for a Piperazine-Nicotinate Scaffold | Docking Score Metric |

|---|---|---|---|

| Tyrosinase | Binuclear copper center, Histidine residues | Coordination with copper ions, π-π stacking with aromatic residues, H-bonds | Binding Energy (kcal/mol) |

| SARS-CoV-2 Mpro | Cys-His catalytic dyad, substrate-binding subpockets | H-bonds with catalytic dyad, hydrophobic interactions | Binding Energy (kcal/mol) |

Based on the binding modes of a series of active molecules, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for biological activity.

For this compound and its analogs, a pharmacophore model might include:

A hydrogen bond acceptor (e.g., the nitrogen atoms of the piperazine ring, the carbonyl oxygen of the ester).

An aromatic ring feature (the pyridine (B92270) ring).

A positive ionizable feature (the basic nitrogen of the piperazine).

Hydrophobic groups.

This model serves as a 3D query to screen large virtual databases for structurally diverse compounds that match the pharmacophore and are therefore likely to bind to the same target, accelerating the discovery of new lead compounds. nih.gov The analysis of the binding site complements this by identifying conserved interaction points and regions that can tolerate different chemical groups, guiding further structure-based drug design. sigmaaldrich.com

Prediction of Frontier Molecular Orbitals (FMO) and Global Chemical Reactivity Descriptors (GCRD)

Following extensive searches of publicly available scientific literature, specific computational studies detailing the Frontier Molecular Orbitals (FMO) and Global Chemical Reactivity Descriptors (GCRD) for this compound could not be located.

Theoretical investigations of this nature, typically performed using Density Functional Theory (DFT), are crucial for understanding the electronic properties and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier orbitals. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity; a smaller gap generally implies higher reactivity.

From the energies of these orbitals, several Global Chemical Reactivity Descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity and stability. They include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Without a dedicated computational study on this compound, the specific values for these properties remain undetermined.

Analysis of Non-Linear Optical (NLO) Properties

Similarly, a detailed analysis of the Non-Linear Optical (NLO) properties for this compound is not available in the reviewed scientific literature. NLO materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching.

The investigation of NLO properties involves calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical factor in determining a molecule's potential for second-harmonic generation. These calculations are typically performed using quantum chemical methods, such as DFT, to understand how a molecule's electron density responds to an external electric field. A comprehensive computational analysis would be required to ascertain the NLO potential of this compound.

Advanced Analytical Methodologies for Compound Characterization and Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is indispensable for elucidating the molecular architecture of "Ethyl 6-(piperazin-1-yl)nicotinate." By interacting with the molecule using various forms of electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic compounds in solution. It provides precise information about the carbon-hydrogen framework of "this compound."

1D NMR (¹H and ¹³C): One-dimensional NMR provides fundamental information about the number and types of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule.

¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For "this compound," distinct signals are expected for the protons on the pyridine (B92270) ring, the piperazine (B1678402) ring, and the ethyl ester group. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR: The carbon NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shifts help identify the types of carbons present (e.g., aromatic, aliphatic, carbonyl).

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for the compound.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~1.3 | Triplet (t) | ~14 |

| Ethyl -CH₂ | ~4.3 | Quartet (q) | ~61 |

| Piperazine -CH₂ (positions 3', 5') | ~3.0 | Triplet (t) | ~45 |

| Piperazine -CH₂ (positions 2', 6') | ~3.6 | Triplet (t) | ~50 |

| Piperazine -NH | ~2.0 | Singlet (s, broad) | - |

| Pyridine H-4 | ~7.8 | Doublet of doublets (dd) | ~138 |

| Pyridine H-5 | ~6.7 | Doublet (d) | ~108 |

| Pyridine H-2 | ~8.6 | Doublet (d) | ~150 |

| Pyridine C-3 (ester attached) | - | - | ~125 |

| Pyridine C-6 (piperazine attached) | - | - | ~160 |

| Ester C=O | - | - | ~166 |

2D NMR (COSY, HSQC): Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. creative-biostructure.comlibretexts.orgpressbooks.pubyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings through bonds. creative-biostructure.comlibretexts.orgsdsu.edu Cross-peaks in a COSY spectrum connect signals from protons that are coupled to each other (typically on adjacent carbons), which is invaluable for piecing together molecular fragments like the ethyl group and tracing the connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond couplings). creative-biostructure.compressbooks.pubyoutube.comsdsu.edu Each cross-peak in an HSQC spectrum confirms a direct C-H bond, definitively linking the proton assignments to their corresponding carbon atoms in the molecular skeleton. pressbooks.pubsdsu.edu

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. nih.govscispace.com The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations (stretching, bending) of functional groups, providing a molecular "fingerprint." libretexts.orgpressbooks.pub

For "this compound," these techniques can confirm the presence of key functional groups. The table below lists the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Piperazine N-H | Stretching | 3300 - 3500 | Medium-Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (Ethyl, Piperazine) | Stretching | 2800 - 3000 | Medium-Strong |

| Ester C=O | Stretching | 1715 - 1730 | Strong |

| Aromatic C=C and C=N | Stretching | 1450 - 1600 | Medium-Strong |

| Ester C-O | Stretching | 1100 - 1300 | Strong |

| C-N (Aromatic amine) | Stretching | 1250 - 1350 | Medium-Strong |

The strong carbonyl (C=O) stretch from the ester is one of the most prominent features in the IR spectrum. orgchemboulder.com The presence of both aromatic and aliphatic C-H stretching bands, as well as the characteristic N-H stretch, would further corroborate the structure. pressbooks.pubstmarys-ca.eduvscht.cz

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

For "this compound" (Molecular Formula: C₁₂H₁₇N₃O₂), the expected monoisotopic mass is approximately 235.1321 g/mol . In a typical mass spectrum using electrospray ionization (ESI), the compound would be observed as the protonated molecule, [M+H]⁺, at an m/z value of approximately 236.14.

Collision-induced dissociation of this parent ion would lead to predictable fragmentation patterns, which can be used to confirm the structure. The piperazine ring is a common site for fragmentation in mass spectrometry. researchgate.netnih.govresearchgate.net

Hyphenated Techniques: The coupling of MS with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC) is standard practice.

LC-MS: This is the most common technique for the analysis of "this compound" and related pharmaceutical compounds. researchgate.net LC separates the compound from impurities or other components in a mixture before it enters the mass spectrometer for detection and identification.

GC-MS: This technique could also be used, potentially after derivatization to increase the compound's volatility.

The table below details the expected major ions in the mass spectrum.

| Ion | Description | Predicted m/z |

| [M+H]⁺ | Protonated Parent Molecule | ~236.14 |

| [M-C₂H₅]⁺ | Loss of ethyl group | ~207.09 |

| [M-OC₂H₅]⁺ | Loss of ethoxy group | ~191.09 |

| [M-COOC₂H₅]⁺ | Loss of ethyl carboxylate group | ~163.10 |

| C₄H₉N₂⁺ | Piperazine ring fragment | ~85.08 |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study chemical species that have unpaired electrons. wikipedia.orglibretexts.org Common examples include organic radicals and transition metal complexes. wikipedia.orgyoutube.comresearchgate.net

"this compound," in its stable, neutral ground state, is a diamagnetic molecule. All its electrons are paired, and therefore, it does not possess the unpaired electrons necessary for EPR detection. Consequently, EPR spectroscopy is not a suitable or conventional method for the direct structural characterization of this compound. libretexts.orgnih.gov The technique would only become relevant if the compound were to be part of a study involving its conversion into a radical ion or if it were complexed with a paramagnetic metal ion.

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating the target compound from starting materials, by-products, or degradation products, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds like "this compound." nih.gov The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. researchgate.net

A reversed-phase HPLC method is typically employed for compounds of this polarity. researchgate.nethplc.eusielc.com In this setup, the compound is injected into the system and its retention time—the time it takes to travel through the column to the detector—is measured. The purity is calculated by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. UV detection is highly effective, as the pyridine ring is a strong chromophore.

A typical set of HPLC conditions for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18 (Octadecylsilane), e.g., 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength of ~260 nm |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

This method allows for the sensitive detection and quantification of impurities, ensuring the compound meets the high-purity standards required for research and development.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers enhanced separation efficiency, better resolution, and higher detection sensitivity, making it a powerful tool for the quantitative analysis of compounds. researchgate.nettaylorfrancis.com This technique utilizes HPTLC plates with a smaller particle size for the stationary phase, which leads to improved performance and shorter analysis times compared to conventional TLC. taylorfrancis.com

For the analysis of this compound, an HPTLC method would provide a rapid and efficient means of identification and quantification. A standard solution of the compound would be applied alongside sample solutions onto a silica (B1680970) gel F254 HPTLC plate. researchgate.net The plate would then be developed in a twin-trough chamber using a suitable mobile phase, which would be optimized to achieve a clear separation of the target compound from any impurities. researchgate.net Quantification is typically achieved through densitometric scanning of the plate at a specific wavelength determined from the compound's UV spectrum. researchgate.net This approach allows for the simultaneous analysis of multiple samples, making it a cost-effective and efficient screening tool. taylorfrancis.com

Table 1: Illustrative HPTLC Method Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | HPTLC plates with silica gel 60 F254 |

| Mobile Phase | Toluene : Ethyl Acetate : Diethyl Ether (6:3:1, v/v/v) |

| Application Volume | 5 µL (bandwise) |

| Development | Ascending development in a twin-trough chamber to 80 mm |

| Detection | Densitometric scanning at a specified UV wavelength (e.g., 254 nm) |

| Expected Rf Value | ~ 0.45 - 0.55 |

Gas Chromatography (GC)

Gas Chromatography (GC) is a robust analytical technique used to separate and analyze volatile and thermally stable compounds. For nitrogen-containing heterocyclic compounds like this compound, GC can be an effective method for purity assessment and quantification of related substances. thegoodscentscompany.com The piperazine moiety, in particular, can be analyzed effectively using GC, often on a (50%-Phenyl)-methylpolysiloxane capillary column with a flame ionization detector (FID).

Due to the secondary amine in the piperazine ring, which can cause peak tailing and poor chromatographic performance, a derivatization step is often necessary before GC analysis. nih.gov This involves converting the amine into a less polar, more volatile derivative. For instance, reacting the compound with an agent like ethyl chloroformate can improve its chromatographic properties significantly. nih.gov The analysis of the ethyl nicotinate (B505614) portion of the molecule is also amenable to GC, as it is a volatile ester. thegoodscentscompany.comglsciences.com

Table 2: Representative Gas Chromatography (GC) Conditions for Analysis

| Parameter | Description |

|---|---|

| Column | DB-17 equivalent [(50%-Phenyl)-methylpolysiloxane], 30 m x 0.53 mm, 1 µm film |

| Carrier Gas | Helium at a flow rate of 2 mL/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) at 280 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 240 °C, hold for 10 min |

| Derivatization | Optional, using ethyl chloroformate to improve peak shape |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. acs.org SFC combines the advantages of both gas and liquid chromatography, offering high-speed, efficient separations with reduced environmental impact due to lower organic solvent consumption. acs.org This technique is particularly well-suited for the analysis and purification of complex pharmaceutical molecules, including pyridine and quinoline (B57606) derivatives. acs.orgrsc.org

For this compound, SFC would offer rapid analysis times and complementary selectivity compared to HPLC. The use of supercritical CO2 modified with a polar co-solvent like methanol (B129727) allows for the tuning of the mobile phase's solvating power to achieve optimal separation. SFC is especially advantageous for chiral separations, should stereoisomers of the compound or its derivatives be of interest. acs.org The enantiomeric excess (ee) of such compounds can be determined with high accuracy using SFC on a chiral stationary phase. acs.org

Table 3: Potential Supercritical Fluid Chromatography (SFC) Parameters

| Parameter | Description |

|---|---|

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO2 with a Methanol gradient |

| Back Pressure | 15 MPa |

| Temperature | 40 °C |

| Flow Rate | 3 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) or Mass Spectrometry (MS) |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and stereochemistry. For pharmaceutical compounds like alectinib (B1194254) hydrochloride, which also contains a piperidine (B6355638) moiety, powder X-ray diffraction (XRD) can be used to identify polymorphs, while single-crystal X-ray diffraction provides the complete molecular and crystal structure. mdpi.com

A single-crystal X-ray diffraction study of this compound would yield critical structural information. This includes precise bond lengths, bond angles, and torsion angles, revealing the conformation of the piperazine ring (likely a chair conformation) and the relative orientation of the ethyl nicotinate and piperazine moieties. mdpi.com Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonds and π–π stacking, that govern the crystal packing. nih.gov This information is invaluable for understanding the compound's solid-state properties and for computational modeling studies. Although the crystal structure for the title compound is not publicly available, data from structurally related molecules illustrate the type of information that can be obtained. researchgate.netresearchgate.net

Table 4: Typical Data Obtained from Single-Crystal X-ray Diffraction Analysis

| Parameter | Example Data from a Related Structure |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 6.50 Å, b = 11.28 Å, c = 14.08 Å, α = 110.2°, β = 97.2°, γ = 98.3° |

| Volume (V) | 941.0 Å3 |

| Molecules per Unit Cell (Z) | 2 |

| Key Structural Features | Confirmation of molecular connectivity, piperazine ring conformation, intermolecular hydrogen bonding network |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. researchgate.net It serves as a crucial check for the purity of a synthesized substance by comparing the experimentally determined elemental composition with the theoretically calculated values based on its molecular formula. researchgate.net For organic compounds, this is typically achieved through combustion analysis, where the sample is burned in excess oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured. researchgate.net

For this compound, with the molecular formula C₁₂H₁₇N₃O₂, the theoretical elemental composition can be calculated precisely. An experimental result that falls within ±0.4% of the theoretical values is widely accepted by scientific journals as confirmation of the compound's elemental composition and a strong indicator of its purity. researchgate.netcardiff.ac.uk

Table 5: Theoretical Elemental Composition of this compound (C₁₂H₁₇N₃O₂)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % | Acceptable Range (±0.4%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 144.132 | 61.26% | 60.86% - 61.66% |

| Hydrogen | H | 1.008 | 17.136 | 7.29% | 6.89% - 7.69% |

| Nitrogen | N | 14.007 | 42.021 | 17.87% | 17.47% - 18.27% |

| Oxygen | O | 15.999 | 31.998 | 13.60% | 13.20% - 14.00% |

| Total | | | 235.287 | 100.00% | |

Derivatization Strategies for Enhanced Analytical Detection and Characterization

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, that has properties better suited for a specific analytical technique. nih.gov This strategy is particularly useful for compounds that lack a strong chromophore for UV detection, exhibit poor chromatographic behavior, or are not volatile enough for GC analysis.

The piperazine moiety of this compound contains a secondary amine, which is a common target for derivatization. Since piperazine itself lacks a strong UV chromophore, its detection at low levels can be challenging. sielc.com Derivatization with a reagent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) introduces a highly UV-active group, allowing for sensitive detection using standard HPLC-UV instrumentation. For GC analysis, derivatization with chloroformates, such as ethyl chloroformate, can be employed to cap the reactive amine, thereby reducing polarity, preventing peak tailing, and improving volatility. nih.gov In mass spectrometry, specific piperazine-based reagents can be used to derivatize other molecules, such as peptides, to enhance their ionization efficiency and improve detection signals. nih.gov

Table 6: Derivatization Strategies for the Piperazine Moiety

| Analytical Technique | Derivatizing Reagent | Purpose of Derivatization |

|---|---|---|

| HPLC-UV | 4-chloro-7-nitrobenzofuran (NBD-Cl) | Introduces a UV-active group for enhanced detection sensitivity. |

| GC-FID/MS | Ethyl chloroformate | Increases volatility and thermal stability; improves peak shape. nih.gov |

| GC-FID/MS | Heptafluorobutyric acid anhydride | Creates a derivative with good chromatographic properties. nih.gov |

| Mass Spectrometry | 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) | Used to couple piperazine derivatives to carboxyl groups to enhance signal. nih.gov |

Perspectives and Future Research Trajectories

Exploration of Novel Biological Targets for the Nicotinate-Piperazine Scaffold

The piperazine (B1678402) ring is a common feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects. nih.govresearchgate.net The nicotinate (B505614) moiety, a form of vitamin B3, is known for its role in cellular metabolism and its effects on lipid profiles. The combination of these two pharmacophores in the nicotinate-piperazine scaffold opens up possibilities for targeting a diverse range of biological entities.

Future research should focus on screening Ethyl 6-(piperazin-1-yl)nicotinate and its derivatives against a broad panel of biological targets to uncover novel therapeutic applications. Of particular interest are G-protein coupled receptors (GPCRs), ion channels, and kinases, which are frequently modulated by piperazine-containing molecules. Furthermore, exploring the potential of this scaffold in emerging therapeutic areas such as neurodegenerative diseases and metabolic disorders could yield significant breakthroughs. For instance, in silico studies have already predicted the potential of piperazine-indole hybrids with nicotinic acid moieties to interact with various drug targets. nih.gov

Table 1: Potential Novel Biological Targets for the Nicotinate-Piperazine Scaffold

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Kinases | Receptor Tyrosine Kinases (e.g., VEGFR, EGFR), Cyclin-Dependent Kinases (CDKs) | Oncology |

| GPCRs | Dopamine (B1211576) Receptors, Serotonin Receptors, Histamine Receptors | CNS Disorders, Inflammation |

| Ion Channels | Calcium Channels, Potassium Channels | Cardiovascular Diseases, Neurological Disorders |

| Enzymes | Phosphodiesterases, Histone Deacetylases (HDACs) | Inflammatory Diseases, Oncology |

Development of Advanced Synthetic Methodologies for Complex Analog Synthesis

To fully explore the structure-activity relationship (SAR) of the nicotinate-piperazine scaffold, the development of advanced and efficient synthetic methodologies is crucial. While the synthesis of the parent compound, this compound, is relatively straightforward, the creation of a diverse library of complex analogs requires more sophisticated chemical strategies. google.com

Future synthetic efforts should focus on:

Late-stage functionalization: Developing methods to introduce chemical diversity at a late stage of the synthesis would enable the rapid generation of a wide range of analogs from a common intermediate.

Asymmetric synthesis: For analogs with stereocenters, the development of stereoselective synthetic routes is essential to investigate the differential biological activities of enantiomers.

Combinatorial chemistry: Utilizing high-throughput combinatorial synthesis techniques can accelerate the discovery of potent and selective ligands for various biological targets.

Flow chemistry: The application of continuous flow technologies can offer advantages in terms of safety, scalability, and efficiency for the synthesis of these compounds.

Recent advances in synthetic organic chemistry, such as C-H activation and cross-coupling reactions, can be leveraged to create novel derivatives with unique substitution patterns on both the nicotinate and piperazine rings. nih.gov

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These computational tools can be instrumental in optimizing the nicotinate-piperazine scaffold for improved potency, selectivity, and pharmacokinetic properties.

Future research in this area should involve:

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing predictive QSAR models based on a library of synthesized analogs can help in understanding the relationship between the chemical structure and biological activity, thereby guiding the design of more potent compounds.

Virtual screening: Employing ML-based virtual screening techniques can rapidly identify promising candidates from large virtual libraries, prioritizing them for synthesis and biological evaluation.

De novo drug design: Generative AI models can be used to design novel nicotinate-piperazine derivatives with desired properties from scratch, exploring a much larger chemical space than is accessible through traditional methods.

ADMET prediction: AI/ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable drug-like profiles early in the discovery process.

Investigation of Polypharmacology and Multi-Target Approaches for Complex Diseases

Complex diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases are often multifactorial, involving multiple biological pathways. The traditional "one target, one drug" approach has shown limited efficacy in treating such diseases. Polypharmacology, the ability of a single drug to interact with multiple targets, is emerging as a promising strategy.

The nicotinate-piperazine scaffold, with its two distinct pharmacophoric units, is well-suited for the design of multi-target ligands. Future research should focus on rationally designing derivatives of this compound that can simultaneously modulate multiple targets implicated in a specific disease. For example, a single compound could be designed to inhibit a key kinase involved in tumor growth while also blocking a receptor that promotes angiogenesis. This multi-pronged approach could lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Table 2: Potential Multi-Target Applications for the Nicotinate-Piperazine Scaffold

| Disease Area | Potential Target Combination | Rationale |

|---|---|---|

| Oncology | Kinase (e.g., VEGFR) and GPCR (e.g., CXCR4) | Simultaneously inhibit tumor growth and metastasis |

| Neurodegenerative Diseases | Enzyme (e.g., MAO-B) and Receptor (e.g., A2A) | Provide symptomatic relief and neuroprotection |

| Cardiovascular Diseases | Ion Channel (e.g., L-type Ca2+) and Enzyme (e.g., ACE) | Combine antihypertensive and cardioprotective effects |

Application of the Scaffold in Chemical Probe Development for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. They are invaluable tools for target validation, understanding disease mechanisms, and identifying new drug targets. The nicotinate-piperazine scaffold possesses properties that make it an attractive starting point for the development of chemical probes.

Future research in this area could involve:

Fluorescent probes: Attaching a fluorescent dye to the nicotinate-piperazine scaffold could enable the visualization of its biological targets within cells and tissues.

Biotinylated probes: The incorporation of a biotin (B1667282) tag would allow for the affinity-based purification of the target proteins, facilitating their identification and characterization.

Photoaffinity probes: The introduction of a photoreactive group could be used to covalently label the target protein upon photoactivation, providing a powerful tool for target identification.

PET imaging agents: Radiolabeling the nicotinate-piperazine scaffold with a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18, could lead to the development of novel PET tracers for in vivo imaging of specific biological targets in the brain or other organs.

The development of such chemical probes would not only advance our understanding of the biological roles of the targets of the nicotinate-piperazine scaffold but also aid in the development of new diagnostic and therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.